molecular formula C12H17NO2 B1399101 Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate CAS No. 1183683-27-3

Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate

Cat. No. B1399101
M. Wt: 207.27 g/mol
InChI Key: QKAYKRFSJSDPCH-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate” is a chemical compound with the CAS Number: 1183683-27-3 and a linear formula of C12H17NO2 . It is a liquid in its physical form .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate” can be represented by the InChI code: 1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-12(2,3)11(14)15-4/h5-8,13H,1-4H3 . This indicates that the molecule consists of a methyl ester group (COOCH3), a secondary amine group (NH), and a methylated phenyl group (C6H4-CH3).


Physical And Chemical Properties Analysis

“Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate” has a molecular weight of 207.27 . It is a liquid in its physical form .

Scientific Research Applications

Antimalarial Activity

Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate has been explored for its potential in antimalarial treatments. Werbel et al. (1986) synthesized a series of compounds, including this molecule, and demonstrated high activity against resistant strains of Plasmodium berghei, the parasite responsible for malaria. This research showed that the antimalarial potency correlated with specific structural features of the compound, indicating its potential for clinical trials in humans (Werbel et al., 1986).

Bioavailability and Pharmacokinetics

Duncan et al. (1992) and Duncan et al. (1991) conducted studies to assess the oral bioavailability and pharmacokinetics of 2-Amino-3-(methylamino)propanoic acid (a related compound), demonstrating high oral bioavailability in primates and exploring its potential toxic levels in brain tissue. These studies provide valuable insights into the pharmacokinetic properties and potential therapeutic levels of similar compounds, including Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate (Duncan et al., 1992), (Duncan et al., 1991).

Immunomodulatory Effects

Kiuchi et al. (2000) investigated 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols, structurally related to Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate, for their immunosuppressive activities. The research found that the compound FTY720, derived from this structure, showed promising immunosuppressive activity, potentially beneficial for organ transplantation (Kiuchi et al., 2000).

Neuroprotective Potential

Research into related compounds, such as 2-amino-7-phosphonoheptanoic acid and CP-101,606, has indicated neuroprotective properties, suggesting the potential for Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate and its analogs in the treatment of neurodegenerative diseases or protection against neurological damage induced by toxic substances or physical injury (Czuczwar & Meldrum, 1982), (Menniti et al., 2000).

Metabolic Pathways and Hepatotoxicity

Studies have also investigated the metabolism of structurally similar compounds and their implications for liver health. For instance, Schweinsberg et al. (1979) explored the metabolism of isomeric compounds and found their transformation into metabolites with potential toxicity implications. Garnick et al. (2022) conducted an in-depth analysis of 2-Amino-2-methyl-1-propanol and its implications for liver steatosis, providing insights into the metabolic pathways and potential hepatotoxic effects of related compounds (Schweinsberg et al., 1979), (Garnick et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, and H332, suggesting that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 2-methyl-2-(4-methylanilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13-12(2,3)11(14)15-4/h5-8,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAYKRFSJSDPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-2-[(4-methylphenyl)amino]propanoate

Synthesis routes and methods

Procedure details

A flask was loaded with diacetoxypalladium (6.39 mg, 0.03 mmol), BUTYLDI-1-ADAMANTYLPHOSPHINE (0.020 g, 0.06 mmol), sodium 2-methylpropan-2-olate (0.164 g, 1.71 mmol) and methyl 2-amino-2-methylpropanoate (0.2 g, 1.71 mmol). The flask was evacuated and backfilled and toluene (5ml) and 1-chloro-4-methylbenzene (0.168 ml, 1.42 mmol) was added.The mixture was stirred for 20h at 120°. No conversion of startingmaterial was observed.
Quantity
0.00171 mol
Type
reagent
Reaction Step One
Quantity
0.005 L
Type
solvent
Reaction Step Two
Quantity
0.00171 mol
Type
reactant
Reaction Step Three
Quantity
0.00142 mol
Type
reactant
Reaction Step Four
Quantity
5.69e-05 mol
Type
catalyst
Reaction Step Five
Quantity
2.85e-05 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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